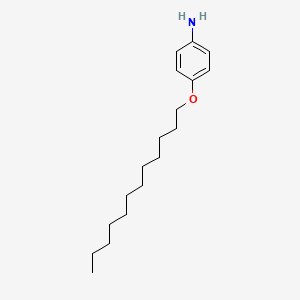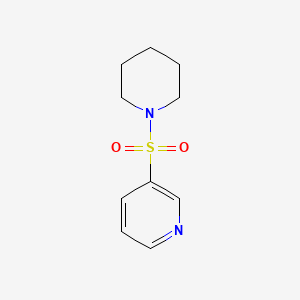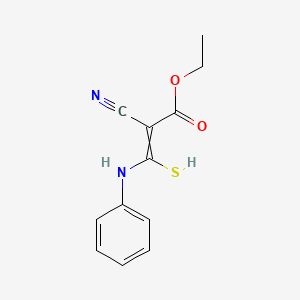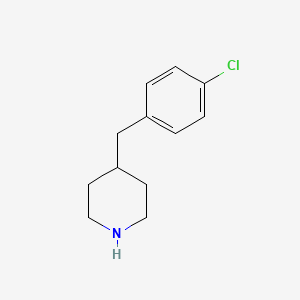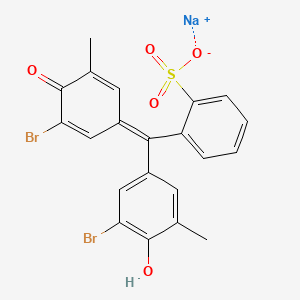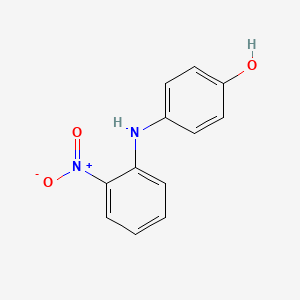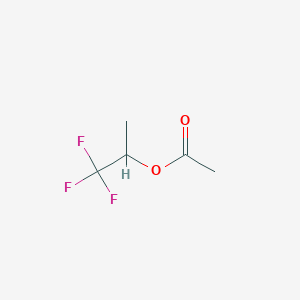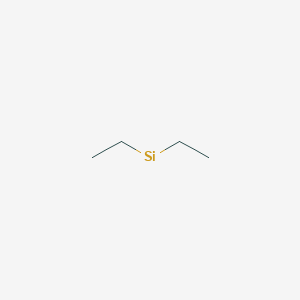
Diethylsilane
説明
Diethylsilane (DES) is a colorless, odorless, and versatile organosilicon compound that is widely used in a variety of scientific and industrial applications. It is a liquid at room temperature, and is a common precursor to many silane-based compounds. DES is used in a wide range of scientific and industrial applications, including synthesis of silicones, organosilanes, and catalysts. It is also used as a reagent in the synthesis of organic compounds, as a surfactant, and as a lubricant.
科学的研究の応用
(C2H5)2SiH2(C_2H_5)_2SiH_2(C2H5)2SiH2
, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications of Diethylsilane, each detailed in its own section.Chemical Vapor Deposition (CVD) for Microelectronics
Diethylsilane is employed in the chemical vapor deposition (CVD) process to create thin films of silicon dioxide (SiO_2) on silicon wafers . This application is crucial for the microelectronics industry, where SiO_2 serves as an insulating layer or a dielectric material in semiconductor devices. The compound’s ability to produce high-purity SiO_2 makes it valuable for fabricating integrated circuits with precise electronic properties.
Precursor for Organosilicon Compounds
In synthetic chemistry, Diethylsilane acts as a precursor for various organosilicon compounds . It is used to synthesize compounds like (3-allylsulfanyl-propyl)-diethyl-silane , which have applications in organic synthesis and materials science. These organosilicon compounds are integral to developing new polymers, pharmaceuticals, and specialty chemicals.
Atomic Layer Epitaxy (ALE) of Silicon
Diethylsilane shows promise in the atomic layer epitaxy (ALE) of silicon, a method used to deposit atomically precise layers of silicon . ALE is a surface-controlled process, allowing for the growth of ultra-thin and defect-free silicon layers, which is essential for the advancement of nanotechnology and the production of next-generation electronic devices.
Surface Modification and Functionalization
The compound is used to modify and functionalize silicon surfaces. Studies have shown that Diethylsilane can adsorb dissociatively on silicon surfaces, producing Si-H and Si-C_2H_5 surface species . This surface modification is significant for the development of silicon-based sensors, photovoltaic cells, and other silicon-based technologies.
Kinetic Studies in Surface Chemistry
Diethylsilane is used in kinetic studies to understand the adsorption and decomposition mechanisms on silicon surfaces . These studies are fundamental to the field of surface chemistry, providing insights into reaction pathways, bonding structures, and the catalytic behavior of silicon surfaces, which can lead to improved materials for technological applications.
Silicon-Based Catalysis
The decomposition kinetics of Diethylsilane on silicon surfaces suggest that the silicon surface itself can catalyze reactions, such as the β-hydride elimination reaction . This finding opens up possibilities for using silicon-based materials as catalysts in organic synthesis, potentially offering a more sustainable and less toxic alternative to traditional metal-based catalysis.
作用機序
Target of Action
Diethylsilane, also known as (C2H5)2SiH2, primarily targets secondary amides . Secondary amides are a class of organic compounds that play a crucial role in various biochemical processes. Diethylsilane acts as a reductant in reactions involving these compounds .
Mode of Action
Diethylsilane interacts with its targets through a process known as reduction . Specifically, it has been found to reduce secondary amides to imines and secondary amines . The stepwise reduction to secondary amine proceeds through an imine intermediate that can be isolated when only 2 equivalents of diethylsilane are used .
Biochemical Pathways
The reduction of secondary amides by diethylsilane affects the biochemical pathways involving these compounds . For instance, the reduction of nitriles under transition metal-free conditions converts alkyl and (hetero)aryl nitriles efficiently to primary amines under mild conditions . This process can lead to changes in the downstream effects of these pathways, potentially influencing a variety of biological processes.
Result of Action
The molecular and cellular effects of diethylsilane’s action primarily involve the reduction of secondary amides to imines and secondary amines . This can lead to changes in the concentrations of these compounds in cells, potentially affecting various cellular processes. For example, amines play a crucial role in protein synthesis, so changes in amine concentrations could influence this process.
Action Environment
Environmental factors can influence the action, efficacy, and stability of diethylsilane. For instance, the presence of certain catalysts can enhance the reduction process . Additionally, the pH, temperature, and presence of other chemicals can also affect the stability and reactivity of diethylsilane.
特性
InChI |
InChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZFGAYUBYCTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870601 | |
| Record name | Silane, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
542-91-6 | |
| Record name | Diethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EA843E4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






